molecular formula C10H14FN3 B2896294 5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine CAS No. 2195816-00-1

5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine

Cat. No. B2896294
CAS RN: 2195816-00-1
M. Wt: 195.241
InChI Key: HVQBMVCMXDVRBW-UHFFFAOYSA-N
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Description

5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine is a fluorinated pyrimidine . Pyrimidines are a class of organic compounds that include at least one fluorine atom . They are essential components of nucleic acids and have various biological activities .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been instrumental in treating various cancers. 5-FU's mechanism involves inhibiting thymidylate synthase, disrupting RNA function, and DNA synthesis, leading to cancer cell death. Recent research has expanded on the traditional understanding of 5-FU's mechanisms, revealing its effects on RNA-modifying enzymes and DNA topoisomerase 1, highlighting its potential for precision cancer treatment in the era of personalized medicine (Gmeiner, 2020).

Impact on Nucleic Acid Metabolism

Studies have shown that fluorinated pyrimidines impact nucleic acid biosynthesis and metabolism. For instance, they can inhibit the conversion of formate into DNA thymine and affect cellular uptake of other pyrimidines, indicating a complex interaction with cellular metabolic pathways (Danneberg, Montag, & Heidelberger, 1958).

Antitumor Activity of Derivatives

Research into acyclonucleoside derivatives of 5-FU, such as 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, has demonstrated antitumor activity, highlighting the potential for developing new derivatives with fewer side effects and broader safety margins (Rosowsky, Kim, & Wick, 1981).

Monitoring 5-FU Metabolism In Vivo

The use of 19F NMR has allowed for the non-invasive monitoring of 5-FU metabolism in living organisms, offering insights into the drug's biodistribution and its interaction with tumorous tissues, which can inform more effective dosing and delivery strategies (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).

Ophthalmic Applications

5-FU's ability to reduce fibroblastic proliferation and subsequent scarring has made it an important adjunct in ocular surgeries, such as glaucoma filtering surgeries and dacryocystorhinostomy. It is also recognized for its potential in treating ocular surface malignancies, highlighting its versatility beyond cancer treatment (Abraham, Selva, Casson, & Leibovitch, 2012).

Probing DNA and RNA Structures

5-Fluoro pyrimidines have been used to probe DNA and RNA secondary structures via 1D 19F NMR spectroscopy, providing a valuable tool for understanding nucleic acid conformational transitions and the effects of fluorine substitution on nucleic acid stability and function (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine, similar to 5-Fluorouracil (5-FU), is a pyrimidine analog that interferes with DNA synthesis . It does so by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . This results in the inhibition of DNA synthesis and cell proliferation .

Biochemical Pathways

The compound affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of thymidylic acid, a necessary component for DNA replication . This disruption in the DNA synthesis pathway leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

It is known that the compound is metabolized intracellularly and in the liver . The elimination half-life is relatively short, and the compound is excreted primarily through the kidneys .

Result of Action

The molecular effect of 5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine is the inhibition of DNA synthesis, leading to cell cycle arrest and cell death . On a cellular level, this results in the reduction of tumor growth and the potential shrinkage of existing tumors .

Action Environment

The action, efficacy, and stability of 5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs, and the specific characteristics of the tumor cells

properties

IUPAC Name

5-fluoro-4-(2-methylpiperidin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-8-4-2-3-5-14(8)10-9(11)6-12-7-13-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQBMVCMXDVRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=NC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-(2-methylpiperidin-1-yl)pyrimidine

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